molecular formula C20H20N2O5 B11533917 (4Z)-1-(3,4-dimethylphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione

(4Z)-1-(3,4-dimethylphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione

Cat. No.: B11533917
M. Wt: 368.4 g/mol
InChI Key: OOSCOQISVSHIKY-NVNXTCNLSA-N
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Description

(4Z)-1-(3,4-dimethylphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione is a synthetic organic compound characterized by its unique structure, which includes a pyrazolidine-3,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(3,4-dimethylphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione typically involves a multi-step process. One common method includes the condensation of 3,4-dimethylbenzaldehyde with 4-hydroxy-3,5-dimethoxybenzaldehyde in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with hydrazine hydrate under reflux conditions to yield the pyrazolidine-3,5-dione core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(3,4-dimethylphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(4Z)-1-(3,4-dimethylphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4Z)-1-(3,4-dimethylphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-1-(3,4-dimethylphenyl)-4-[(4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione
  • (4Z)-1-(3,4-dimethylphenyl)-4-[(3,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione

Uniqueness

The uniqueness of (4Z)-1-(3,4-dimethylphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both hydroxy and methoxy groups on the aromatic ring can enhance its solubility and interaction with biological targets.

Properties

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

IUPAC Name

(4Z)-1-(3,4-dimethylphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione

InChI

InChI=1S/C20H20N2O5/c1-11-5-6-14(7-12(11)2)22-20(25)15(19(24)21-22)8-13-9-16(26-3)18(23)17(10-13)27-4/h5-10,23H,1-4H3,(H,21,24)/b15-8-

InChI Key

OOSCOQISVSHIKY-NVNXTCNLSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C(=C3)OC)O)OC)/C(=O)N2)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)OC)O)OC)C(=O)N2)C

Origin of Product

United States

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